Omeprazole Magnesium Omeprazole Magnesium Esomeprazole Magnesium is the magnesium salt of esomeprazole, the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulphenamide; the active sulphenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Omeprazole Magnesium is the magnesium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
See also: Omeprazole Magnesium (preferred); Omeprazole (has active moiety); Amoxicillin; omeprazole magnesium; rifabutin (component of).
Brand Name: Vulcanchem
CAS No.: 95382-33-5
VCID: VC21172522
InChI: InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2
SMILES: CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]
Molecular Formula: C34H36MgN6O6S2
Molecular Weight: 713.1 g/mol

Omeprazole Magnesium

CAS No.: 95382-33-5

Cat. No.: VC21172522

Molecular Formula: C34H36MgN6O6S2

Molecular Weight: 713.1 g/mol

* For research use only. Not for human or veterinary use.

Omeprazole Magnesium - 95382-33-5

CAS No. 95382-33-5
Molecular Formula C34H36MgN6O6S2
Molecular Weight 713.1 g/mol
IUPAC Name magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Standard InChI InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2
Standard InChI Key KWORUUGOSLYAGD-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]
Canonical SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Chemical Properties and Structure

Omeprazole Magnesium is the magnesium salt of omeprazole, with the chemical name 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, magnesium salt (2:1). It possesses distinctive chemical characteristics that influence its therapeutic efficacy and stability .

Molecular Structure and Properties

The molecular formula of Omeprazole Magnesium is C34H36MgN6O6S2, with a molecular weight of 731.1 g/mol. The compound appears as a white to off-white powder with a melting point with degradation at 200°C. It demonstrates slight solubility in water (0.25 mg/mL) at 25°C but is more readily soluble in methanol . The half-life of the compound is highly pH-dependent, which plays a critical role in its pharmaceutical formulation and therapeutic effect .

Structural Variants and Related Compounds

Omeprazole Magnesium exists in different isomeric forms, including the S-isomer known as Esomeprazole Magnesium. This isomer demonstrates similar therapeutic properties but may offer specific advantages in certain clinical scenarios . The compound belongs to the substituted benzimidazole class of antisecretory compounds, which share common structural elements that contribute to their acid-suppressive properties .

Pharmacological Mechanism of Action

Omeprazole Magnesium operates through a highly specific inhibitory mechanism that effectively suppresses gastric acid production.

Primary Mechanism

As a proton pump inhibitor, Omeprazole Magnesium specifically inhibits the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system at the secretory surface of gastric parietal cells . This enzyme system, commonly referred to as the "acid pump," represents the final step in gastric acid production. By forming covalent disulfide bonds with the proton pump, Omeprazole Magnesium effectively blocks hydrogen ion secretion into the gastric lumen .

Pharmacodynamic Properties

The acid-suppressive effect of Omeprazole Magnesium is dose-related and inhibits both basal and stimulated acid secretion regardless of the stimulus. The compound must be protonated in the acidic compartment of parietal cells to be converted into its active form, the achiral sulphenamide, which then binds to the proton pump . This activation process is crucial for its therapeutic efficacy and explains its selectivity for the acidic environment of parietal cells.

Clinical Applications and Therapeutic Uses

Omeprazole Magnesium has received regulatory approval for multiple gastrointestinal conditions, demonstrating its versatility in clinical practice.

Approved Indications

According to the prescribing information, Omeprazole Magnesium is indicated for :

IndicationRecommended Adult DosageDuration
Treatment of Active Duodenal Ulcer20 mg once daily4 weeks; some patients may require an additional 4 weeks
H. pylori Eradication (Triple Therapy)20 mg twice daily with amoxicillin and clarithromycin10 days
H. pylori Eradication (Dual Therapy)40 mg once daily with clarithromycin14 days
Active Benign Gastric Ulcer40 mg once daily4 to 8 weeks
Symptomatic Gastroesophageal Reflux Disease20 mg once dailyUp to 4 weeks
Erosive Esophagitis due to Acid-Mediated GERD20 mg once daily4 to 8 weeks
Maintenance of Healing of Erosive Esophagitis20 mg once dailyLong-term maintenance
Pathological Hypersecretory ConditionsStarting dose: 60 mg once dailyVaries with individual patient needs

Pediatric Applications

Omeprazole Magnesium has established safety and efficacy profiles for certain conditions in pediatric populations. It is approved for treating symptomatic gastroesophageal reflux disease in patients 1 year of age and older, and for treating erosive esophagitis due to acid-mediated GERD in patients as young as 1 month of age . The dosing for pediatric patients is weight-based and requires careful consideration of age-specific factors.

Formulation and Pharmaceutical Aspects

The pharmaceutical formulation of Omeprazole Magnesium plays a crucial role in its stability, bioavailability, and therapeutic efficacy.

Delayed-Release Formulations

Omeprazole Magnesium is commonly formulated as enteric-coated granules for delayed-release oral suspension. This formulation protects the active compound from degradation in the acidic environment of the stomach, allowing it to reach the small intestine intact where absorption occurs . The enteric coating dissolves at a pH higher than that found in the stomach, ensuring targeted drug delivery.

Composition and Excipients

Research Findings on Mechanisms of Hypomagnesemia

Recent research has elucidated potential mechanisms by which Omeprazole Magnesium affects magnesium homeostasis.

Impact on Intestinal Magnesium Absorption

Studies have investigated the relationship between omeprazole-induced hypochlorhydria (reduced stomach acid) and magnesium absorption. Research using Caco-2 cell monolayers has demonstrated that omeprazole has an inhibitory effect on passive magnesium absorption across intestinal epithelial cells .

The inhibitory effect appears to be related to changes in apical acidity. Omeprazole, by inhibiting proton pumps in intestinal cells, decreases apical acidity, which in turn suppresses intestinal magnesium absorption . Conversely, acidic conditions (pH 7.0-5.5) enhance paracellular passive magnesium absorption, as shown by a decreased EC50 (half maximal effective concentration) for magnesium transport under acidic conditions .

Impact on Magnesium Transporter Affinity

Experimental data indicates that omeprazole treatment shifts the dose-response curve for apical magnesium concentration to the right, increasing the EC50 from 30.54 ± 1.13 to 35.54 ± 1.41, 39.39 ± 1.83, and 39.74 ± 1.84 mmol/L at omeprazole concentrations of 200, 400, and 600 ng/ml, respectively . These findings suggest that omeprazole decreases the affinity of the paracellular channel for magnesium, potentially involving tight junction-associated claudins that are thought to create paracellular magnesium channels .

Clinical Case Reports and Management Strategies

Documentation of clinical cases has provided valuable insights into the management of Omeprazole Magnesium-associated hypomagnesemia.

Management Approaches

For patients who develop hypomagnesemia while on Omeprazole Magnesium, clinical experience suggests that simply providing oral magnesium supplements may be insufficient to correct the electrolyte imbalance . In many cases, discontinuation of the proton pump inhibitor and substitution with an H2 receptor antagonist (such as ranitidine) led to dramatic improvement in electrolyte status, which was maintained even after magnesium supplements were stopped .

For patients expected to be on prolonged treatment with Omeprazole Magnesium, especially those taking concomitant medications such as digoxin or diuretics that may exacerbate hypomagnesemia, monitoring of magnesium levels prior to initiation of treatment and periodically thereafter may be warranted .

Future Directions and Research Opportunities

Despite significant advances in understanding Omeprazole Magnesium, several areas warrant further investigation.

Formulation Innovations

Research into innovative formulation strategies for Omeprazole Magnesium continues to evolve. Enteric-coated tablets represent one approach to enhance the stability and efficacy of the compound . Future formulation technologies may address current limitations and potentially mitigate adverse effects associated with long-term use.

Personalized Medicine Approaches

Genetic factors influencing the metabolism of Omeprazole Magnesium and individual susceptibility to adverse effects represent promising areas for future research. Understanding genetic polymorphisms affecting drug metabolism could lead to more personalized dosing strategies and improved clinical outcomes.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :